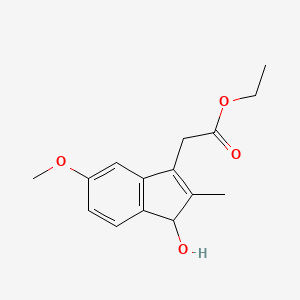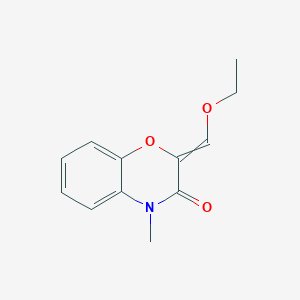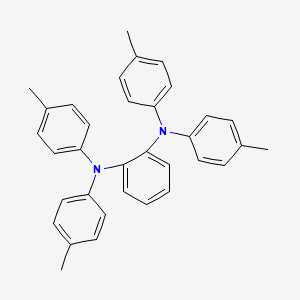
1,2-Benzenediamine, N,N,N',N'-tetrakis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- is a complex organic compound with a molecular formula of C62H92N6. This compound is known for its unique structure, which includes multiple aromatic rings and amine groups. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
The synthesis of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- typically involves the reaction of 1,2-benzenediamine with 4-methylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The aromatic rings can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- can be compared with other similar compounds, such as:
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but with methyl groups instead of 4-methylphenyl groups, leading to different chemical properties and applications.
N,N,N’,N’-Tetrakis(4-carboxyphenyl)-1,4-phenylenediamine: This compound has carboxyphenyl groups, which can affect its solubility and reactivity compared to 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)-.
Propiedades
Número CAS |
169509-13-1 |
|---|---|
Fórmula molecular |
C34H32N2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetrakis(4-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C34H32N2/c1-25-9-17-29(18-10-25)35(30-19-11-26(2)12-20-30)33-7-5-6-8-34(33)36(31-21-13-27(3)14-22-31)32-23-15-28(4)16-24-32/h5-24H,1-4H3 |
Clave InChI |
KAHJCJLXCFPNGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


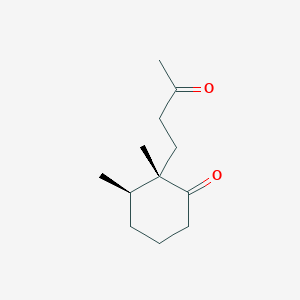
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
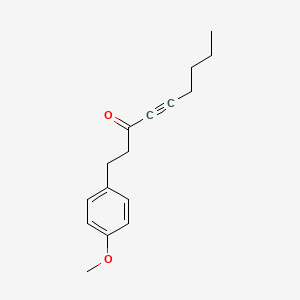
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
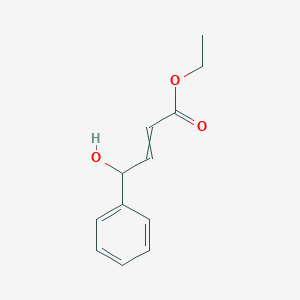
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
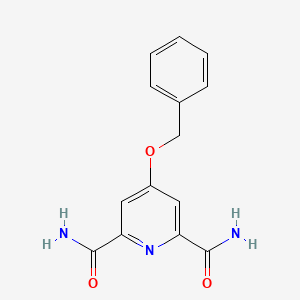
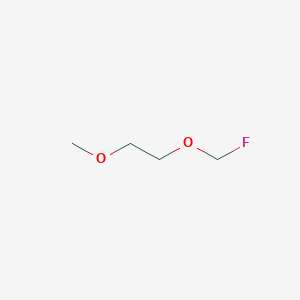
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
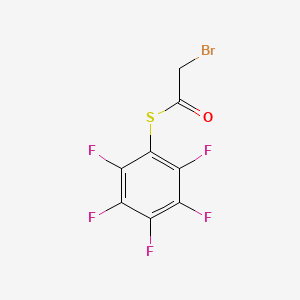
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
